

# N-Methylform-D1-amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Exploration of **N-Methylform-D1-amide** as a Deuterated Solvent and Research Tool

For Researchers, Scientists, and Drug Development Professionals

N-Methylform-D1-amide (DCONHCH<sub>3</sub>), the deuterated isotopologue of N-Methylformamide (NMF), is a specialized solvent and research chemical with unique properties valuable in a range of scientific applications. Its single deuterium substitution at the formyl position provides a powerful tool for investigating reaction mechanisms, metabolic pathways, and for use in nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of N-Methylform-D1-amide, including its physicochemical properties, applications, and relevant experimental data.

# **Core Physicochemical Properties**

**N-Methylform-D1-amide** shares many physical properties with its non-deuterated counterpart, N-Methylformamide. The primary difference lies in its molecular weight due to the presence of a deuterium atom. This seemingly subtle change has significant implications for its use in kinetic isotope effect studies and as a low-signal solvent in <sup>1</sup>H NMR.



Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>4</sub> DNO	[1]
Molecular Weight	60.07 g/mol	[1]
Density	0.887 g/cm <sup>3</sup>	N/A
Boiling Point	182.5 °C at 760 mmHg	N/A
Flash Point	81.5 °C	N/A
CAS Number	26103-38-8	[1]

# **Applications in Research and Development**

The primary applications of **N-Methylform-D1-amide** stem from the unique properties conferred by the deuterium atom.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

As a deuterated solvent, **N-Methylform-D1-amide** is utilized in ¹H NMR spectroscopy to dissolve samples without introducing overwhelming solvent proton signals.[2] The residual proton signal of the methyl group and any remaining non-deuterated formyl group will appear in the spectrum, and their chemical shifts can vary slightly depending on the solute and temperature. While specific data for the residual peak of **N-Methylform-D1-amide** is not readily available in the literature, the ¹H NMR spectrum of its non-deuterated form, N-Methylformamide, in a deuterated solvent like CDCl₃ shows distinct peaks for the formyl proton, the N-H proton, and the N-methyl protons.[3]

Typical <sup>1</sup>H NMR Chemical Shifts for N-Methylformamide in CDCl<sub>3</sub>:

Assignment	Chemical Shift (ppm)
Formyl Proton (CHO)	~8.0-8.2
N-H Proton	~7.4
N-Methyl Protons (CH₃)	~2.8-2.9



Note: These are approximate values and can vary.

The workflow for using **N-Methylform-D1-amide** as an NMR solvent follows standard laboratory procedures for preparing NMR samples.



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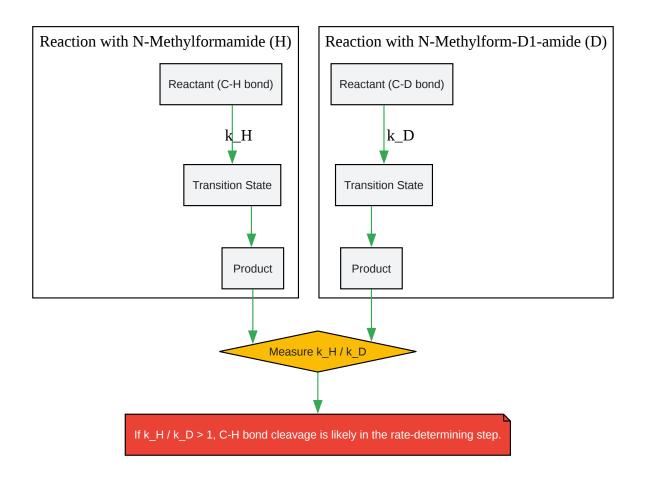
NMR Sample Preparation Workflow.

#### Kinetic Isotope Effect (KIE) Studies

The replacement of a hydrogen atom with a deuterium atom at a reaction center can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE).[4] By comparing the rate of a reaction using N-Methylformamide with the rate using **N-Methylform-D1-amide**, researchers can gain insights into the mechanism of the reaction, particularly whether the C-H bond at the formyl position is broken in the rate-determining step.

A significant application of this is in metabolic studies. The metabolism of N-Methylformamide often involves oxidation at the formyl position. The use of **N-Methylform-D1-amide** can slow down this metabolic process, allowing for a more detailed investigation of metabolic pathways and the identification of metabolites. This is particularly relevant in drug development, where understanding a drug candidate's metabolic fate is crucial.





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Conceptual Flow of a Kinetic Isotope Effect Experiment.

### Synthesis of N-Methylform-D1-amide

While detailed, step-by-step experimental protocols for the synthesis of **N-Methylform-D1-amide** are not widely published in readily accessible literature, the general approach involves the deuteration of a suitable precursor. One common method for synthesizing amides is the reaction of an amine with a carboxylic acid or its derivative. For **N-Methylform-D1-amide**, this could involve the reaction of methylamine with a deuterated formic acid derivative.

General Synthetic Approach:



Reactant 1	Reactant 2	Product
Methylamine (CH₃NH2)	Deuterated Formic Acid Derivative (e.g., DCO <sub>2</sub> R)	N-Methylform-D1-amide (DCONHCH₃)

The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity.

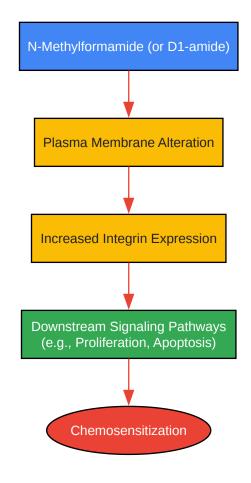
## Potential Role in Modulating Cellular Signaling

Research into the non-deuterated parent compound, N-Methylformamide (NMF), has revealed its potential as a chemosensitizing agent in cancer therapy.[5][6][7] Studies have shown that NMF can increase the susceptibility of cancer cells to certain chemotherapeutic drugs. While the exact mechanisms are still under investigation, it is believed that NMF may influence cellular signaling pathways that regulate cell survival and drug resistance.

One study on a colon carcinoma cell line suggested that NMF exposure leads to an increase in the expression of certain integrins, which are cell surface receptors involved in cell adhesion and signaling.[5] This alteration of the plasma membrane could be a contributing factor to its chemosensitizing effects.

The potential signaling pathways that could be influenced by NMF and, by extension, **N-Methylform-D1-amide**, include those involved in cell proliferation, apoptosis, and DNA repair. Further research is needed to elucidate the precise molecular targets of NMF and its deuterated analogue.





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Hypothesized Mechanism of NMF-induced Chemosensitization.

### **Experimental Protocols**

Detailed experimental protocols for the use of **N-Methylform-D1-amide** are often specific to the application and are typically developed within individual research laboratories. However, general procedures from related studies can be adapted.

General Protocol for Reaction Monitoring by NMR:

- Reaction Setup: Assemble the reaction in a standard reaction vessel under the desired conditions (temperature, atmosphere).
- Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
- Sample Preparation: Dilute the aliquot with **N-Methylform-D1-amide** in an NMR tube.



- NMR Analysis: Acquire a <sup>1</sup>H NMR spectrum of the sample.
- Data Analysis: Integrate the signals corresponding to the starting materials and products to determine the reaction progress.

General Protocol for Investigating Kinetic Isotope Effects:

- Reaction Setup: Prepare two parallel reactions, one with N-Methylformamide and the other with N-Methylform-D1-amide, under identical conditions.
- Monitoring: Monitor the progress of both reactions over time using a suitable analytical technique (e.g., NMR, GC-MS, HPLC).
- Rate Determination: Determine the initial rates of both reactions from the concentration versus time data.
- KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

#### Conclusion

**N-Methylform-D1-amide** is a valuable tool for researchers in chemistry, biology, and drug development. Its utility as a deuterated solvent in NMR spectroscopy allows for clear observation of analyte signals, while its application in kinetic isotope effect studies provides crucial insights into reaction mechanisms and metabolic pathways. The emerging research on the biological effects of its non-deuterated counterpart suggests potential future applications in modulating cellular processes. As research continues, the full potential of **N-Methylform-D1-amide** as a versatile and informative chemical probe is yet to be fully realized.

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- To cite this document: BenchChem. [N-Methylform-D1-amide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418710#n-methylform-d1-amide-as-a-deuterated-solvent]

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